molecular formula C12H15N5O3S B299482 4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine

4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine

Cat. No.: B299482
M. Wt: 309.35 g/mol
InChI Key: UZFHBNXXAPGYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine, also known as MTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTS is a sulfonamide-based compound that has been widely studied for its unique properties and potential uses. In

Mechanism of Action

The mechanism of action of 4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of ROS. This compound has been shown to selectively target these enzymes and prevent the formation of ROS, leading to a decrease in oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its ability to detect and inhibit ROS, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine is its selectivity for ROS and its ability to produce a fluorescent signal. This makes it a valuable tool for studying oxidative stress and related diseases. However, this compound has some limitations as well. It is not stable in aqueous solutions and can degrade quickly, making it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are many potential future directions for research on 4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine. One area of interest is its use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine its effectiveness in vivo and to optimize its delivery and dosing. Additionally, this compound could be further developed as a fluorescent probe for detecting ROS in cells and tissues. New derivatives of this compound could be synthesized and tested for their selectivity and sensitivity. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential targets in cells and tissues.

Synthesis Methods

4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine can be synthesized through a multi-step process that involves the reaction of 4-morpholine sulfonamide with 5-methyl-2-(1H-tetrazol-1-yl)phenyl chloride. The reaction is carried out in the presence of a base and a solvent such as DMF or DMSO. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. This compound has been shown to selectively react with ROS and produce a fluorescent signal, making it a valuable tool for studying oxidative stress and related diseases. Additionally, this compound has been studied for its potential use as a therapeutic agent for cancer, inflammation, and other diseases.

Properties

Molecular Formula

C12H15N5O3S

Molecular Weight

309.35 g/mol

IUPAC Name

4-[5-methyl-2-(tetrazol-1-yl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C12H15N5O3S/c1-10-2-3-11(17-9-13-14-15-17)12(8-10)21(18,19)16-4-6-20-7-5-16/h2-3,8-9H,4-7H2,1H3

InChI Key

UZFHBNXXAPGYCI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C=NN=N2)S(=O)(=O)N3CCOCC3

Canonical SMILES

CC1=CC(=C(C=C1)N2C=NN=N2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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